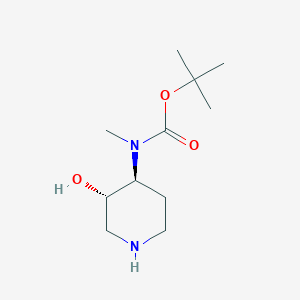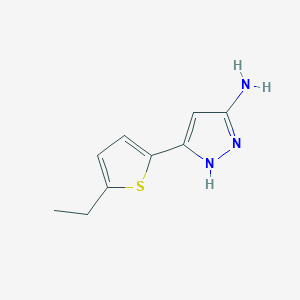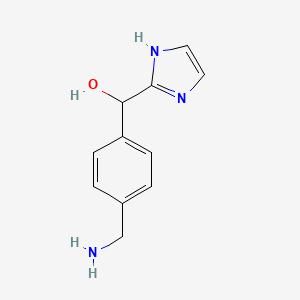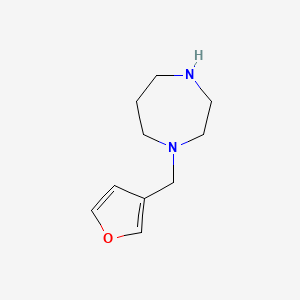
Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a hydroxyl group on the piperidine ring and a carbamate group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via selective hydroxylation reactions, often using oxidizing agents.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the hydroxylated piperidine with tert-butyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate can be compared with other piperidine derivatives, such as:
Rel-tert-butyl ((3S,4S)-3-fluoropiperidin-4-yl)(methyl)carbamate: Differing by the presence of a fluorine atom instead of a hydroxyl group.
Rel-tert-butyl ((3S,4S)-3,4-dihydroxypiperidin-4-yl)(methyl)carbamate: Featuring an additional hydroxyl group on the piperidine ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(4)8-5-6-12-7-9(8)14/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
DGPOPIMILSMVPL-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCNC[C@@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCNCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([(Tert-butoxy)carbonyl]amino)-7-hydroxyheptanoic acid](/img/structure/B13333703.png)



![(1R,1'S,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13333721.png)





![(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13333747.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B13333755.png)

